molecular formula C19H27N5O3S B11244568 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11244568
M. Wt: 405.5 g/mol
InChI Key: USZORVWQUMOMDW-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, a sulfonyl group, and a pyrimidine core, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine under basic conditions to form the piperazine intermediate.

    Pyrimidine Core Construction: The piperazine intermediate is then reacted with 2,4,6-trimethylpyrimidine-4-amine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine and pyrimidine rings provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O3S/c1-14-12-16(6-7-17(14)27-5)28(25,26)24-10-8-23(9-11-24)19-20-15(2)13-18(21-19)22(3)4/h6-7,12-13H,8-11H2,1-5H3

InChI Key

USZORVWQUMOMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)N(C)C

Origin of Product

United States

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